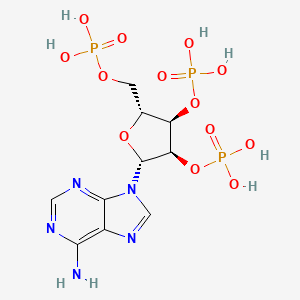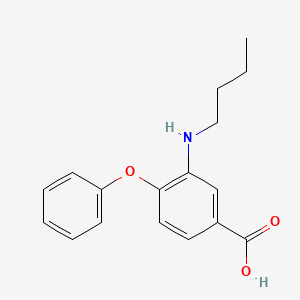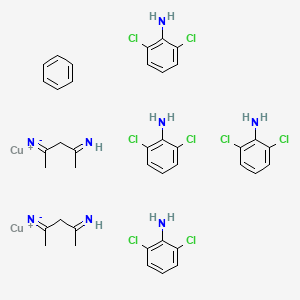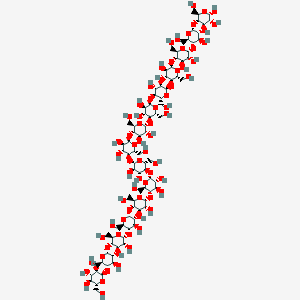
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt is a biochemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25. It is primarily used for research purposes, particularly in the field of proteomics . The compound is also known by its alternate name, (R,S)-rel-alpha-Amino-beta-hydroxy-1,3-benzodioxole-5-propanoic Acid Acetate Salt .
Méthodes De Préparation
The synthesis of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves several steps. The synthetic route typically starts with the preparation of the 3,4-methylenedioxyphenyl intermediate, which is then reacted with serine under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and pathways. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the synthesis of other biochemical compounds and as a standard for quality control in pharmaceutical testing .
Mécanisme D'action
The mechanism of action of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt can be compared with other similar compounds, such as DL-threo-beta-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. These compounds share similar structural features but may differ in their isotopic composition or specific functional groups. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various research applications .
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
acetic acid;(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1 |
Clé InChI |
MLMBILXCWROGFT-RJUBDTSPSA-N |
SMILES isomérique |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O |
SMILES canonique |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)





![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)






![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
